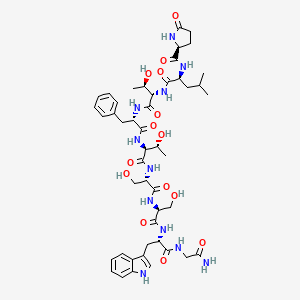

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Descripción general

Descripción

PGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic peptide that has been extensively studied for its potential applications in scientific research. GHRP-2 is a member of the growth hormone-releasing peptide family, which stimulates the release of growth hormone from the pituitary gland.

Aplicaciones Científicas De Investigación

Crustacean Pigmentary-Effector Hormones

This peptide is related to the family of crustacean pigmentary-effector hormones, which are involved in the regulation of integumental color changes and eye pigment movements in crustaceans . The hormones in this family, including RPCH (red pigment-concentrating hormone) and PDH (pigment-dispersing hormone) , play crucial roles in the adaptive photomechanical changes in the compound eyes of crustaceans, influencing their ability to display rapidly reversible integumental color changes.

Neuropeptide Evolution

The peptide is structurally similar to neuropeptides in the adipokinetic hormone (AKH) family, which provides an excellent opportunity to investigate neuropeptide evolution . These hormones are among the first of an extensive family of structurally similar arthropod hormones and neuroregulators, offering insights into the evolutionary relationships among peptides across different species.

Neurosecretory Cell Function

In locusts, peptides similar to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are synthesized by neurosecretory cells of the corpora cardiaca. These cells constitute a ‘peptide factory,’ synthesizing multiple peptides that influence metabolism and other physiological functions .

Metabolic Regulation

Related peptides in the AKH family largely influence metabolism in insects. The study of these peptides can provide insights into the metabolic pathways and regulatory mechanisms in arthropods, which can be extrapolated to understand similar pathways in other organisms .

Biological Rhythms Regulation

Peptides in the PDH/PDF (pigment-dispersing factor) family, which are structurally related to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 , serve as transmitters of circadian signals. They play a role in the regulation of biological rhythms in insects, which is a critical aspect of chronobiology research .

Hormonal Signaling Pathways

The peptide’s similarity to hormones that regulate pigment dispersion in chromatophores suggests its potential application in studying hormonal signaling pathways. Understanding these pathways can lead to the development of novel therapeutic strategies for conditions influenced by hormonal imbalances .

Peptide Receptor Interaction

Research into peptides like pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 can shed light on the interaction between peptides and their membrane receptors. This is crucial for the development of peptide-based drugs that target specific receptors involved in various diseases .

Synthetic Peptide Production

The compound is available for experimental and research use, indicating its application in the synthesis of peptides for various research purposes. This includes the study of peptide structure, function, and its potential therapeutic applications .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRLBCPURJXBDR-FBTAWAAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 | |

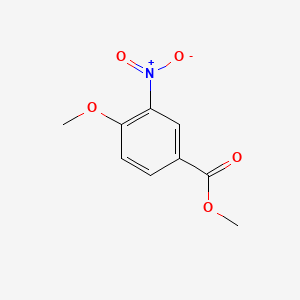

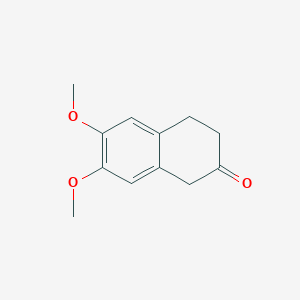

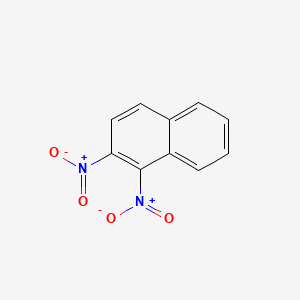

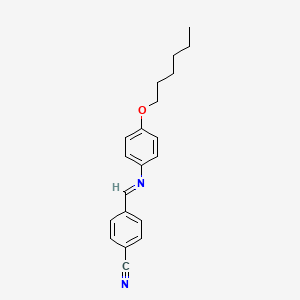

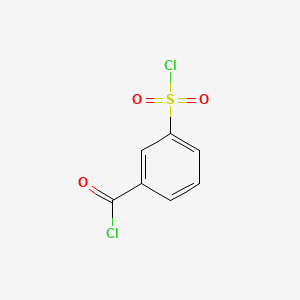

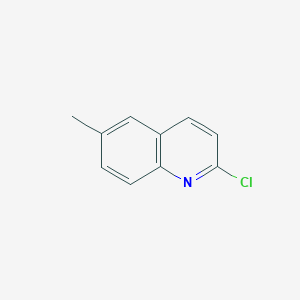

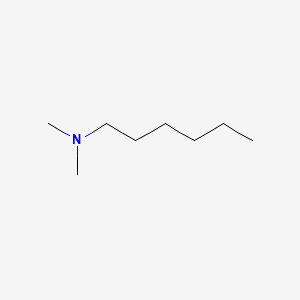

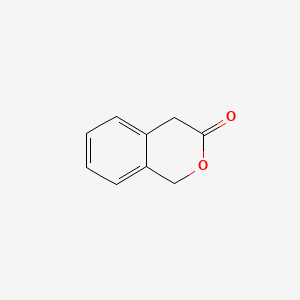

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

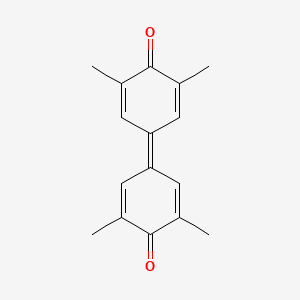

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)